molecular formula C8H18Cl2N2O2 B8179228 Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl

Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl

Cat. No.: B8179228
M. Wt: 245.14 g/mol
InChI Key: NFGYJZOXNVUJPW-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-piperidone, which is then methylated to form 1-methyl-4-piperidone.

    Amination: The 1-methyl-4-piperidone undergoes amination to introduce the amino group at the 4-position, resulting in 4-amino-1-methylpiperidine.

    Esterification: The amino compound is then esterified with methanol in the presence of an acid catalyst to form Methyl 4-amino-1-methylpiperidine-4-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methylpiperidine-4-carboxylate: The non-hydrochloride form of the compound.

    4-amino-1-methylpiperidine-4-carboxylate: Lacks the methyl ester group.

    1-methylpiperidine-4-carboxylate: Lacks the amino group at the 4-position.

Uniqueness

Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-1-methylpiperidine-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10-5-3-8(9,4-6-10)7(11)12-2;;/h3-6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYJZOXNVUJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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